[(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-14-8-4-6-10-16(14)20-18(21)13-24-19(22)12-15-9-5-7-11-17(15)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTQRMACTPLASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
[(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
Antimicrobial Properties
Research indicates that [(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting its potential as a treatment for infections.
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In controlled in vivo models, it demonstrated a marked reduction in paw edema, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Biological Activity | Effect |
|---|---|
| Anti-inflammatory | Reduces cytokine levels |
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
| Biological Activity | Effect |
|---|---|
| Enzyme inhibition | Modulates metabolic pathways |
In Vitro Studies
A series of assays were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens. Results indicated significant inhibition at concentrations above 50 µM. Bacterial cultures treated with varying concentrations showed a clear dose-dependent response.
In Vivo Models
Animal models have been employed to assess the anti-inflammatory properties of the compound. In one study, administration resulted in a significant decrease in paw edema compared to control groups. The findings indicated that the reduction in edema was associated with lower levels of inflammatory markers.
Mechanism of Action
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations :
- Substituent Effects : Chlorine atoms (e.g., in Compounds 16, 17, 38) lower melting points compared to methoxy or ethyl groups, likely due to reduced crystallinity from halogen-induced steric hindrance .
- Yield : High yields (>90%) are achievable for methyl esters (e.g., Compound 3) via diazomethane-mediated methylation . Carbamoyl derivatives typically yield 80–92%, depending on substituent complexity .
Biological Activity
[(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is a synthetic compound with potential therapeutic applications. Its unique structure and functional groups suggest a variety of biological activities, which are critical for its evaluation in pharmacological contexts. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 1794915-18-6
This compound features an ethylphenyl carbamoyl group linked to a methoxyphenyl acetate moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in disease processes.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Interaction : It could interact with receptors such as adenosine receptors, which are known to play roles in various physiological processes including inflammation and pain modulation .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research has demonstrated that certain analogs can reduce inflammatory markers in vitro. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines, thus providing a basis for further investigation into its use in inflammatory diseases.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme inhibition | Modulates metabolic pathways |
Case Studies
-
In Vitro Studies : A series of in vitro assays were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition at concentrations above 50 µM.
- Methodology : Bacterial cultures were treated with varying concentrations of the compound, followed by assessment of growth inhibition using optical density measurements.
-
In Vivo Models : Animal models have been employed to assess the anti-inflammatory properties of the compound. In a controlled study, administration resulted in a marked decrease in paw edema compared to control groups.
- Findings : The reduction in edema correlated with decreased levels of TNF-alpha and IL-6, indicating an anti-inflammatory mechanism at play.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate, and what parameters critically influence yield?
- Methodology : The synthesis typically involves sequential esterification and amidation. For example:
Ester formation : React 2-(2-methoxyphenyl)acetic acid with methyl chloroacetate under basic conditions (e.g., NaHCO₃, THF, 0–5°C).
Amidation : Couple the ester intermediate with 2-ethylphenyl isocyanate using a catalyst like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane.
- Critical parameters : Solvent polarity (anhydrous conditions), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for isocyanate) to minimize side reactions. Yield optimization requires monitoring via TLC (hexane:ethyl acetate, 3:1) .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Compare peak assignments (e.g., δ 3.8 ppm for methoxy groups, δ 6.8–7.4 ppm for aromatic protons) to predicted shifts using computational tools like ACD/Labs or ChemDraw .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95% target compound) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 341.4 (calculated for C₁₉H₂₁NO₄) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodology :
- Kinetic studies : Measure reaction rates under varying conditions (pH, solvent) to identify deviations from predicted transition states.
- Isotopic labeling : Use ¹³C-labeled intermediates to track bond formation/cleavage via NMR .
- DFT calculations : Compare experimental activation energies with density functional theory (B3LYP/6-31G*) models to refine computational parameters .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated in preclinical models?
- In vitro assays :
- Microsomal stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions in plasma .
- In silico tools : Predict ADME properties using SwissADME or pkCSM, focusing on logP (calculated ~3.2) and P-glycoprotein substrate likelihood .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Enzyme activity assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
- Molecular docking : Perform docking simulations (AutoDock Vina) to identify binding poses in enzyme active sites. Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for real-time interaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
